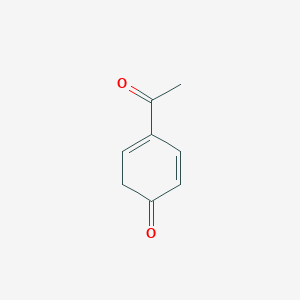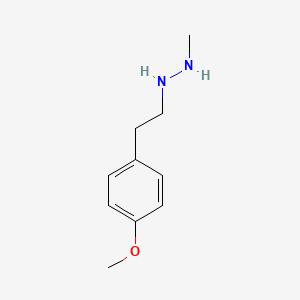
Hydrazine,2-(p-methoxyphenethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- is a chemical compound with the molecular formula C9H14N2O. It is also known as (p-Methoxyphenethyl)hydrazine. This compound is characterized by the presence of a hydrazine group attached to a p-methoxyphenethyl group and a methyl group. It has various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- typically involves the reaction of p-methoxyphenethylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Methoxyphenethylamine} + \text{Hydrazine} \rightarrow \text{Hydrazine,2-(p-methoxyphenethyl)-1-methyl-} ]
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the product. Common solvents used in this reaction include ethanol and methanol.
Industrial Production Methods
In an industrial setting, the production of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学研究应用
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Hydrazine,2-(p-methoxyphenethyl)-: Similar structure but without the methyl group.
Hydrazine,2-(p-methoxyphenyl)-1-methyl-: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- is unique due to the presence of both the p-methoxyphenethyl group and the methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenyl)ethyl]-2-methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-11-12-8-7-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI 键 |
SZOBKWHHPFCEEN-UHFFFAOYSA-N |
规范 SMILES |
CNNCCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


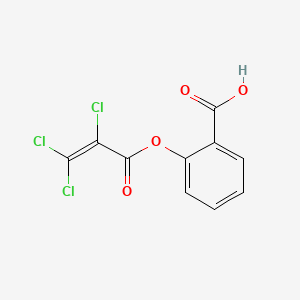
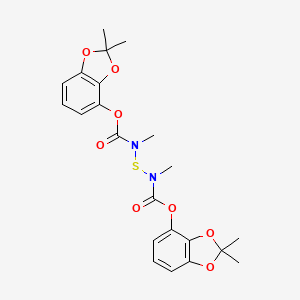
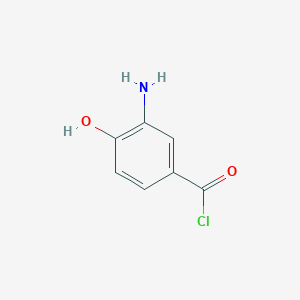


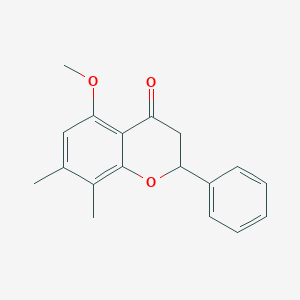
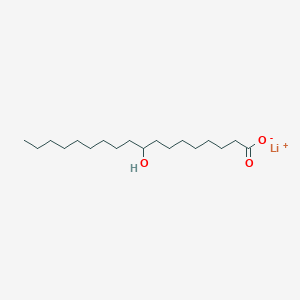
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
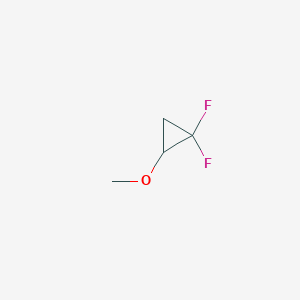
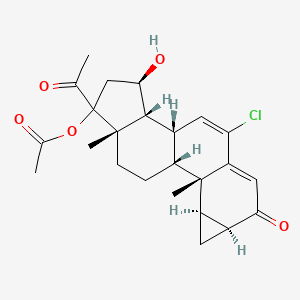
![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
